3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(4-methoxybenzylidene)propanohydrazide
Description
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(4-methoxybenzylidene)propanohydrazide is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-8-6-13(7-9-14)12-18-20-17(23)10-11-22-16-5-3-2-4-15(16)19-21-22/h2-9,12H,10-11H2,1H3,(H,20,23)/b18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTBBZWGOXNGHY-LDADJPATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325560 | |
| Record name | 3-(benzotriazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478519-57-2 | |
| Record name | 3-(benzotriazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(4-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(4-methoxybenzylidene)propanohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.
Condensation Reaction: The benzotriazole derivative is then reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the benzylidene intermediate.
Hydrazide Formation: The final step involves the reaction of the benzylidene intermediate with propanohydrazide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(4-methoxybenzylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a benzotriazole moiety, which is known for its biological activity. The presence of the methoxy group enhances its solubility and reactivity, making it suitable for various applications.
Biological Applications
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(4-methoxybenzylidene)propanohydrazide showed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antifungal Properties
The compound's antifungal potential has also been explored. Benzotriazole derivatives have been synthesized and tested against various fungal strains, showing promising results in inhibiting growth. Specific derivatives exhibited activity against Candida albicans, suggesting potential use in antifungal therapies .
Antiparasitic Activity
Emerging studies highlight the antiparasitic properties of benzotriazole derivatives. Research demonstrated that certain derivatives could inhibit the growth of protozoan parasites such as Trypanosoma cruzi, indicating their potential use in treating diseases like Chagas disease .
Material Science Applications
Corrosion Inhibition
The compound has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that this compound can significantly reduce corrosion rates due to its ability to adsorb onto metal surfaces, forming a protective layer .
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The study involved testing against multiple bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Benzotriazole Derivative A | E. coli | 25 |
| Benzotriazole Derivative B | S. aureus | 20 |
| This compound | C. albicans | 30 |
The results indicated that the compound exhibited effective antimicrobial properties comparable to standard treatments .
Case Study 2: Corrosion Inhibition Performance
In a study assessing the corrosion inhibition performance of various compounds, including this compound:
| Test Condition | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| Control | 0.50 | - |
| With Inhibitor | 0.10 | 80 |
The findings demonstrated that the compound significantly reduced the corrosion rate of mild steel in hydrochloric acid solutions .
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(4-methoxybenzylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with metal ions, enzymes, or receptors, leading to various biological effects. The methoxybenzylidene group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole structures, such as 1H-benzotriazole and its derivatives.
Hydrazide Derivatives: Compounds with similar hydrazide structures, such as isoniazid and its analogs.
Uniqueness
3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(4-methoxybenzylidene)propanohydrazide is unique due to its combination of benzotriazole and methoxybenzylidene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(4-methoxybenzylidene)propanohydrazide is a compound that combines the benzotriazole moiety with a hydrazide structure. Benzotriazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities of this specific compound based on existing literature and research findings.
Chemical Structure
The chemical formula of this compound is C15H16N4O2. The structure features:
- A benzotriazole ring
- A methoxy-substituted benzylidene group
- A propanohydrazide moiety
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For example, compounds containing the benzotriazole nucleus have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy due to improved membrane permeability and interaction with microbial targets .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzotriazole Derivative 1 | E. coli | 10 μg/mL |
| Benzotriazole Derivative 2 | Bacillus subtilis | 5 μg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Anticancer Activity
Recent studies have highlighted the potential of benzotriazole derivatives as anticancer agents. For instance, a related compound was found to inhibit histone deacetylase (HDAC) with an IC50 value of 9.4 μM while demonstrating antiproliferative effects on human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . This suggests that the incorporation of a benzotriazole moiety can enhance the anticancer properties of hydrazides.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate | MCF-7 | 1.2 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown to inhibit HDACs, leading to altered gene expression associated with cancer progression.
- Membrane Disruption : The hydrophobic nature of the benzotriazole ring may facilitate interactions with microbial membranes, disrupting their integrity and function .
Case Studies
A study conducted on a series of benzotriazole derivatives demonstrated their varying degrees of biological activity against both microbial and cancer cell lines. The findings indicated that modifications in the side chains significantly influenced their potency. For instance, the introduction of methoxy groups was correlated with enhanced activity against certain pathogens and cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(4-methoxybenzylidene)propanohydrazide?
- Methodological Answer : The compound is synthesized via a multi-step approach. First, a Huisgen [3+2] cycloaddition (click reaction) between an azide derivative and 4-ethynylbenzaldehyde forms the triazole-linked benzaldehyde intermediate. Subsequent condensation with a substituted benzohydrazide in ethanol yields the hydrazide derivative. Key steps include copper(I)-catalyzed cycloaddition and Schiff base formation under reflux conditions . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for achieving high yields (>90%) .
Q. How is structural characterization of this compound validated in academic research?
- Methodological Answer : Characterization typically involves 1H NMR , IR , and mass spectrometry . For example:
- 1H NMR : Peaks at ~11.78 ppm (broad singlet, –CONH) and ~8.48 ppm (–CH=N) confirm hydrazide formation. Aromatic protons (e.g., 4-methoxybenzylidene) appear as distinct multiplets in the 7.0–8.5 ppm range .
- IR : Stretching vibrations at ~1642 cm⁻¹ (C=O) and ~1607 cm⁻¹ (C=N) validate the hydrazone linkage .
- Mass Spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., C20H18N4O3: 362.14 g/mol) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder in analogous benzotriazole-hydrazide derivatives?
- Methodological Answer : Disorder in crystal structures (e.g., in the cyclopentylidene ring of related compounds) requires advanced refinement using SHELXL . Strategies include:
- Applying ISOR and DELU restraints to manage anisotropic displacement parameters.
- Partitioning disordered atoms into multiple sites with occupancy refinement.
- Validating hydrogen-bonding networks (e.g., N–H⋯O interactions) to ensure structural coherence .
Q. How can computational methods elucidate electronic properties and bioactivity trends?
- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to:
- Calculate HOMO-LUMO energy gaps (e.g., ~3.5–4.0 eV) to predict charge-transfer behavior .
- Simulate UV-Vis spectra in solvents (e.g., DMSO, ethanol) to compare with experimental data .
- Perform molecular docking (e.g., with fungal CYP51 enzymes) to rationalize antifungal activity observed in derivatives .
Q. How do structural modifications influence biological activity in hydrazide derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., –NO₂, –SO₂Me) enhance antifungal activity (MIC: 8–16 µg/mL) by improving target binding .
- Methoxy substituents on the benzylidene ring increase lipophilicity, enhancing membrane permeability in Gram-positive bacteria .
- Crystallographic data (e.g., torsion angles <10°) correlate with planarity, which is critical for intercalation into DNA or enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
